An In-depth Technical Guide to the Synthesis and Historical Discovery of Chloral Hydrate
An In-depth Technical Guide to the Synthesis and Historical Discovery of Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of chloral hydrate, covering its historical discovery, detailed synthesis protocols, and key physicochemical and pharmacokinetic data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Historical Discovery and Context
Chloral hydrate holds the distinction of being one of the first synthetic sedative-hypnotic drugs. Its discovery and subsequent medical application mark a significant milestone in the history of pharmacology.
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1832: Synthesis by von Liebig: German chemist Justus von Liebig first synthesized chloral hydrate at the University of Giessen. He discovered the molecule by performing a chlorination (halogenation) reaction on ethanol.[1][2][3][4]
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1869: Introduction to Medicine by Liebreich: Although synthesized decades earlier, its sedative properties were not described in detail until 1869 by Oscar Liebreich.[1][4] Following this discovery, its straightforward synthesis led to widespread use as a sedative and hypnotic agent.[1][2]
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Early Use and Decline: For many years, chloral hydrate was a common treatment for insomnia.[5] However, with the development of barbiturates and later benzodiazepines in the mid-20th century, which offered a better safety profile, the use of chloral hydrate significantly declined.[1][2]
Chemical Synthesis
The most established industrial method for producing chloral hydrate is through the chlorination of ethanol or acetaldehyde in an acidic solution.[6][7] The process involves the formation of anhydrous chloral, which is subsequently hydrated.
The overall reaction equation for the chlorination of ethanol is: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[5][8]
Experimental Protocol: Chlorination of Ethanol
This protocol details the laboratory-scale synthesis of chloral hydrate from ethanol.
Materials:
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Absolute Ethanol
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Dry Chlorine Gas
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Concentrated Sulfuric Acid
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Calcium Carbonate or Calcium Oxide
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Water
Equipment:
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Jacketed reaction vessel with a reflux condenser and cooling coil
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Gas inlet tube
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Distillation apparatus with a fractionating column
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Heating mantle
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Thermometer and densitometer
Procedure:
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Chlorination:
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Charge the reaction vessel with absolute ethyl alcohol.
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Begin cooling the vessel, maintaining the temperature below 10-30°C for the initial phase.[1][8]
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Introduce a steady stream of dry chlorine gas into the ethanol.
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After the initial absorption period (typically 3-5 hours), the reaction temperature is allowed to rise to 50-60°C and held for another 3-5 hours.[1]
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Finally, the temperature is raised to 80-90°C to complete the chlorination. The reaction is monitored until the density of the solution reaches approximately 1.40-1.53 g/mL.[1][8][9] The entire chlorination process can take 18 to 72 hours.[1]
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-
Dehydration and Distillation:
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After cooling the reaction mixture, cautiously mix it with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products.[8]
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Distill the mixture. The initial fractions will contain ethyl chloride and hydrogen chloride. Unreacted ethanol will distill between 70°C and 90°C.[8][10]
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-
Purification:
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Hydration:
Caption: Workflow for the synthesis of chloral hydrate.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃Cl₃O₂ | [4] |
| Molar Mass | 165.39 g·mol⁻¹ | [4] |
| Appearance | Colorless solid | [4] |
| Density | 1.9081 g/cm³ | [4] |
| Melting Point | 57 °C (135 °F; 330 K) | [4] |
| Boiling Point | 98 °C (208 °F; 371 K) (decomposes) | [4] |
| Solubility in water | 660 g / 100 mL | [4] |
| Solubility in ethanol | 425 g / 100 mL (at 20 °C) | [5] |
Pharmacokinetic Parameters
Chloral hydrate is a prodrug that is rapidly metabolized to its active form, trichloroethanol.
| Parameter | Value | Notes | Reference(s) |
| Route of Administration | Oral, Rectal | Administered as syrup or suppositories. | [4] |
| Absorption | Rapidly absorbed after oral administration. | Peak blood concentrations occur within 1 hour. | [6] |
| Chloral Hydrate Half-life | Very short (minutes) | Rapidly converted to metabolites. | [2] |
| Trichloroethanol (TCE) Cmax | ~3-6 µg/mL | After a 250-500 mg dose. | [2] |
| Trichloroethanol (TCE) Tmax | ~0.7 - 2.4 hours | Time to reach maximum plasma concentration. | [2] |
| Trichloroethanol (TCE) Half-life | ~9.3 - 10.2 hours | This is the active hypnotic metabolite. | [2][11] |
| Trichloroacetic Acid (TCA) Half-life | ~89 - 94 hours | Inactive metabolite. | [2][11] |
| Metabolism | Hepatic and erythrocytic (via alcohol dehydrogenase) | Converted to trichloroethanol (active) and trichloroacetic acid (inactive). | [4] |
| Excretion | Primarily renal | Excreted in urine as TCE glucuronide and TCA. | [4] |
Mechanism of Action
The central nervous system depressant effects of chloral hydrate are primarily attributed to its active metabolite, 2,2,2-trichloroethanol (TCE).[12]
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Metabolic Activation: After administration, chloral hydrate is rapidly absorbed and metabolized by alcohol dehydrogenase in the liver and erythrocytes to TCE.[12]
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GABAergic Modulation: TCE enhances the effect of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[12]
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Neuronal Inhibition: By potentiating the GABA-A receptor, TCE increases the flow of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in the sedative and hypnotic effects.[12]
Caption: Metabolic pathway and mechanism of action of chloral hydrate.
References
- 1. US2478152A - Preparation of chloral and chloral hydrate - Google Patents [patents.google.com]
- 2. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - chloral hydrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 5. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]
- 6. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chloral hydrate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112374966B - Preparation method of chloral hydrate - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
